N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that features both indole and benzazepine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzazepines, on the other hand, are known for their psychoactive and neuroprotective properties . The combination of these two moieties in a single compound suggests potential for a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can be approached by first synthesizing the indole and benzazepine intermediates separately, followed by their coupling.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzazepine Synthesis: The benzazepine moiety can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the indole and benzazepine intermediates using a suitable linker, such as an acetamide group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the benzazepine moiety to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide likely involves interaction with multiple molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The benzazepine moiety can interact with neurotransmitter receptors, affecting neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzazepine Derivatives: Compounds like 7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline share the benzazepine moiety and exhibit neuroprotective properties.
Uniqueness
The uniqueness of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide lies in the combination of the indole and benzazepine moieties, which may result in a compound with a broader spectrum of biological activities compared to its individual components .
Properties
Molecular Formula |
C24H24BrN3O4 |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C24H24BrN3O4/c1-31-21-12-16-5-9-28(24(30)14-18(16)13-22(21)32-2)15-23(29)26-7-10-27-8-6-17-11-19(25)3-4-20(17)27/h3-6,8-9,11-13H,7,10,14-15H2,1-2H3,(H,26,29) |
InChI Key |
YPDSKUOLDZCDSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br)OC |
Origin of Product |
United States |
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